Cas no 2899-43-6 (Ethyl 2-Amino-4-methylpentanoate)

Ethyl 2-Amino-4-methylpentanoate 化学的及び物理的性質
名前と識別子
-
- Leucine, ethyl ester
- Ethyl2-amino-4-methylpentanoate
- 1-N',2-N'-bis[(E)-furan-2-ylmethylideneamino]ethanediimidamide
- rac-(R*)-2-Isobutylglycine ethyl ester
- (.+/-.)-Leucine ethyl ester
- SCHEMBL196637
- MFCD00987966
- A876561
- Leucine, ethyl ester, L-
- AI3-28816
- Ethyl 2-amino-4-methylpentanoate #
- NSC 401319
- L-Leucine, ethyl ester
- Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt)
- EINECS 220-375-6
- STK500499
- Leucine, ethyl ester, dl-
- Ethyl 2-amino-4-methylpentanoate
- 2899-43-6
- ALBB-006803
- CS-0450544
- L-Leucine, ethyl ester, hydrochloride
- Ethyl L-leucinate HCl
- DS-7381
- AKOS005171657
- Ethyl leucinate
- EN300-1298915
- DTXSID00875770
- ethyl (2S)-2-amino-4-methylpentanoate,hydrochloride
- 1-Methylbutyl trifluoroacetate
- Ethyl 2-Amino-4-methylpentanoate
-
- MDL: MFCD00987966
- インチ: InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3
- InChIKey: QIGLJVBIRIXQRN-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(CC(C)C)N
計算された属性
- 精确分子量: 159.125928785g/mol
- 同位素质量: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 1.3
Ethyl 2-Amino-4-methylpentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB442158-1 g |
Ethyl 2-amino-4-methylpentanoate |
2899-43-6 | 1g |
€189.00 | 2022-06-10 | ||
Apollo Scientific | OR950312-25g |
Ethyl 2-amino-4-methylpentanoate |
2899-43-6 | 95% | 25g |
£85.00 | 2025-02-20 | |
TRC | E901053-2.5g |
Ethyl 2-Amino-4-methylpentanoate |
2899-43-6 | 2.5g |
$ 465.00 | 2022-06-05 | ||
Enamine | EN300-1298915-1000mg |
ethyl 2-amino-4-methylpentanoate |
2899-43-6 | 1000mg |
$428.0 | 2023-09-30 | ||
Enamine | EN300-1298915-1.0g |
ethyl 2-amino-4-methylpentanoate |
2899-43-6 | 1g |
$0.0 | 2023-06-06 | ||
abcr | AB442158-10g |
Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt); . |
2899-43-6 | 10g |
€749.00 | 2024-08-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E31040-5g |
Ethyl 2-amino-4-methylpentanoate |
2899-43-6 | - | 5g |
¥148.0 | 2023-09-08 | |
abcr | AB442158-500mg |
Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt); . |
2899-43-6 | 500mg |
€173.00 | 2024-08-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E31040-1g |
Ethyl 2-amino-4-methylpentanoate |
2899-43-6 | - | 1g |
¥78.0 | 2023-09-08 | |
TRC | E901053-1g |
Ethyl 2-Amino-4-methylpentanoate |
2899-43-6 | 1g |
$ 235.00 | 2022-06-05 |
Ethyl 2-Amino-4-methylpentanoate 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Ethyl 2-Amino-4-methylpentanoateに関する追加情報
Research Brief on Ethyl 2-Amino-4-methylpentanoate (CAS: 2899-43-6): Recent Advances and Applications
Ethyl 2-Amino-4-methylpentanoate (CAS: 2899-43-6) is a derivative of the amino acid leucine, widely recognized for its role in peptide synthesis and pharmaceutical applications. Recent studies have highlighted its significance as a chiral building block in the synthesis of bioactive compounds, including peptidomimetics and small-molecule drugs. This research brief synthesizes the latest findings on its chemical properties, synthetic methodologies, and emerging applications in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 2-Amino-4-methylpentanoate as a precursor for novel protease inhibitors. The research demonstrated its efficacy in enhancing the stereoselectivity of enzymatic reactions, leading to higher yields of optically pure intermediates. The study also emphasized its stability under physiological conditions, making it a promising candidate for oral drug formulations.
In parallel, advancements in green chemistry have facilitated the development of more sustainable synthetic routes for Ethyl 2-Amino-4-methylpentanoate. A recent ACS Sustainable Chemistry & Engineering article reported a biocatalytic approach using engineered enzymes, reducing the reliance on hazardous solvents and improving the overall environmental footprint of its production. This aligns with the growing industry demand for eco-friendly pharmaceutical manufacturing processes.
Further investigations into its pharmacokinetic properties have revealed its potential in crossing the blood-brain barrier (BBB), as noted in a 2024 Neuropharmacology study. Researchers observed that derivatives of Ethyl 2-Amino-4-methylpentanoate exhibited enhanced bioavailability and targeted delivery to central nervous system (CNS) tissues, opening new avenues for treating neurodegenerative disorders such as Alzheimer's disease.
Despite these promising developments, challenges remain in optimizing the scalability of its synthesis and minimizing side effects in therapeutic applications. Future research directions include exploring its utility in combination therapies and further elucidating its mechanism of action at the molecular level. Collaborative efforts between academia and industry will be critical to translating these findings into clinically viable solutions.
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